1-(4-methylphenyl)-3-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(4-methylphenyl)-3-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline involves complex reactions, including the formation of imidazo[4,5-b]quinoxaline derivatives. For example, imidazo[1,2-a]quinoxalines have been synthesized from quinoxaline by condensation with appropriate haloesters or intramolecular cyclisation of a keto moiety on an intracyclic nitrogen atom, showcasing the chemical versatility and reactivity of the imidazoquinoxaline scaffold (Parra et al., 2001).
Molecular Structure Analysis
The molecular structure of 1-(4-methylphenyl)-3-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline and related compounds can be analyzed using techniques like NMR, which provides insights into the arrangement of atoms within the molecule. The presence of functional groups such as sulfonyl and nitro groups significantly influences the electronic distribution and, hence, the reactivity and interactions of the molecule.
Chemical Reactions and Properties
Compounds in the imidazo[4,5-b]quinoxaline class participate in various chemical reactions, including electrophilic substitution, lithiation, and halogen-metal exchange, due to the reactive nature of their structure. These reactions enable the synthesis of a wide range of derivatives with varied chemical properties and potential applications in different domains (Simonov et al., 1972).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability of 1-(4-methylphenyl)-3-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline, are crucial for its handling and application in research. These properties are influenced by the compound's molecular structure, particularly the functional groups and the overall molecular geometry.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and potential for undergoing various chemical transformations, define the utility of 1-(4-methylphenyl)-3-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline in synthesis and other chemical processes. For instance, the presence of a nitro group can lead to specific reactions such as reduction to amino groups or participation in cycloaddition reactions, offering pathways to synthesize novel compounds (Sundaram et al., 2007).
properties
IUPAC Name |
1-(4-methylphenyl)-3-(3-nitrophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O4S/c1-15-9-11-16(12-10-15)25-14-26(22-21(25)23-19-7-2-3-8-20(19)24-22)32(30,31)18-6-4-5-17(13-18)27(28)29/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGCXZFAWMNACS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CC(=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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